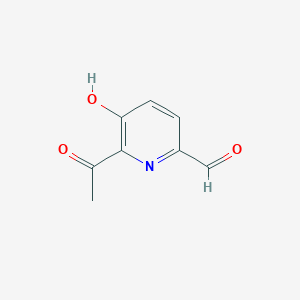
6-Acetyl-5-hydroxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both aldehyde and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 6-hydroxymethylpyridoxine derivatives using reagents such as manganese dioxide . The reaction conditions typically involve mild temperatures and controlled reaction times to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the laboratory methods for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde and ketone groups can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Acetyl-5-hydroxypyridine-2-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
6-Acetyl-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Mécanisme D'action
The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde largely depends on its chemical reactivity. For instance, when forming Schiff bases with amines, the compound undergoes a condensation reaction, resulting in the formation of a C=N bond. This reaction is facilitated by the presence of the aldehyde group, which is highly reactive towards nucleophiles. The resulting Schiff bases can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde:
6-Hydroxymethylpyridoxine: A derivative of pyridoxine (vitamin B6) with similar structural features but different functional groups.
Pyridoxal: Another derivative of pyridoxine, which contains an aldehyde group at the 4-position.
Uniqueness
6-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
6-acetyl-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)8-7(12)3-2-6(4-10)9-8/h2-4,12H,1H3 |
Clé InChI |
HQPUWFBUTPQODG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=N1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


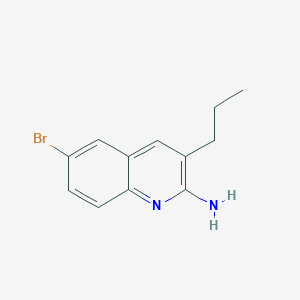
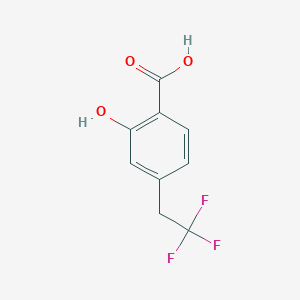
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
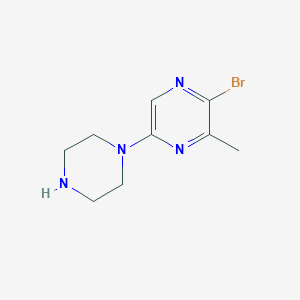
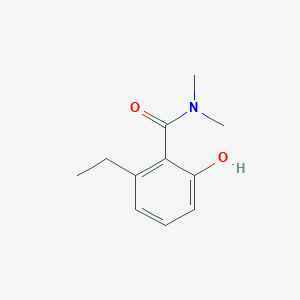
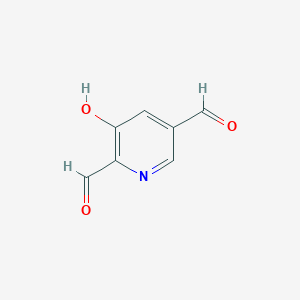
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
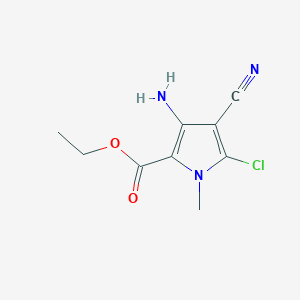
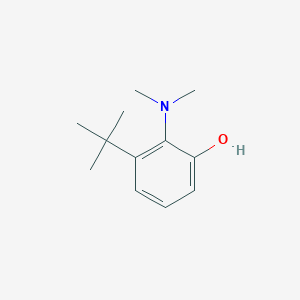

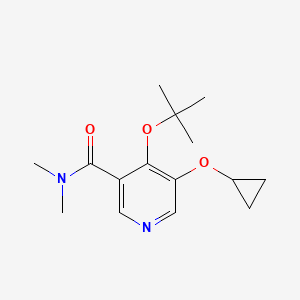

![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)

